Aplyronine A Aplyronine A [(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate is a natural product found in Aplysia kurodai with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1843137
InChI: InChI=1S/C59H101N3O14/c1-38-27-28-39(2)50(72-18)31-29-40(3)56(67)44(7)52(76-59(69)49(36-70-16)61(13)14)24-20-19-21-26-54(65)74-51(25-22-23-48(35-38)71-17)43(6)55(66)41(4)30-32-53(75-58(68)46(9)60(11)12)45(8)57(73-47(10)64)42(5)33-34-62(15)37-63/h19-23,26,28,33-34,37-38,40-46,48-53,55-57,66-67H,24-25,27,29-32,35-36H2,1-18H3/b20-19+,23-22+,26-21+,34-33+,39-28+/t38-,40-,41+,42-,43-,44-,45+,46+,48+,49+,50+,51+,52-,53-,55+,56-,57-/m1/s1
SMILES: CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)OC(=O)C(COC)N(C)C)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC
Molecular Formula: C59H101N3O14
Molecular Weight: 1076.4 g/mol

Aplyronine A

CAS No.:

Cat. No.: VC1843137

Molecular Formula: C59H101N3O14

Molecular Weight: 1076.4 g/mol

* For research use only. Not for human or veterinary use.

Aplyronine A -

Specification

Molecular Formula C59H101N3O14
Molecular Weight 1076.4 g/mol
IUPAC Name [(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate
Standard InChI InChI=1S/C59H101N3O14/c1-38-27-28-39(2)50(72-18)31-29-40(3)56(67)44(7)52(76-59(69)49(36-70-16)61(13)14)24-20-19-21-26-54(65)74-51(25-22-23-48(35-38)71-17)43(6)55(66)41(4)30-32-53(75-58(68)46(9)60(11)12)45(8)57(73-47(10)64)42(5)33-34-62(15)37-63/h19-23,26,28,33-34,37-38,40-46,48-53,55-57,66-67H,24-25,27,29-32,35-36H2,1-18H3/b20-19+,23-22+,26-21+,34-33+,39-28+/t38-,40-,41+,42-,43-,44-,45+,46+,48+,49+,50+,51+,52-,53-,55+,56-,57-/m1/s1
Standard InChI Key JMXMEKJLQWJRHY-GDEZZODWSA-N
Isomeric SMILES C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@H]([C@@H]1O)C)OC(=O)[C@H](COC)N(C)C)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@H](C)N(C)C)O)OC)C)/C)OC
SMILES CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)OC(=O)C(COC)N(C)C)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC
Canonical SMILES CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)OC(=O)C(COC)N(C)C)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC

Introduction

Discovery and Origin

Aplyronine A belongs to a family of marine macrolides isolated from the Japanese sea hare Aplysia kurodai. It was first characterized alongside its congeners, Aplyronines B and C, which differ in their esterification patterns . These compounds are produced by the organism as part of its chemical defense system. The potent biological activity of Aplyronine A has made it a significant compound of interest despite its extremely limited natural supply, necessitating synthetic approaches for further investigation .

Initial Characterization

The initial characterization of Aplyronine A revealed its extraordinary cytotoxicity against various cancer cell lines. Its unique structural features include a 24-membered macrolactone ring and a long aliphatic side chain, both of which contribute to its biological activity . Early studies demonstrated that Aplyronine A exhibited significantly higher cytotoxicity compared to its natural congeners Aplyronines B and C, despite their structural similarities .

Chemical Structure and Properties

Aplyronine A possesses a complex chemical structure featuring a 24-membered macrolactone ring with multiple stereogenic centers and a distinctive side chain. The complete structure was elucidated through extensive spectroscopic analyses and confirmed by total synthesis .

Structural Features

The macrolactone portion of Aplyronine A contains several key functional groups, including a conjugated diene, multiple hydroxyl groups, and an N,N,O-trimethylserine (TMSer) ester at C7 . The side chain extends from C24 to C34 and is responsible for binding to actin . Critical structural elements include:

  • A 24-membered macrolactone ring (C1-C23)

  • A C7 N,N,O-trimethylserine ester moiety

  • A C9 hydroxyl group

  • A conjugated diene within the macrolactone ring

  • A C24-C34 actin-binding side chain

These structural elements work in concert to confer the molecule's potent biological activities. The absolute stereochemistry of all chiral centers was definitively established through total synthesis efforts .

Biological Activity and Mechanism of Action

Aplyronine A exhibits exceptional biological activity through a unique mechanism involving simultaneous interaction with both actin and tubulin, two critical cytoskeletal proteins.

Actin Depolymerization

Aplyronine A is a potent actin-depolymerizing agent. Studies monitoring pyrenyl-actin fluorescence demonstrated that Aplyronine A:

  • Inhibits both the velocity and degree of actin polymerization

  • Rapidly depolymerizes F-actin

  • Forms a 1:1 complex with G-actin

  • Depolymerizes F-actin through a "nibbling" mechanism

The side chain of Aplyronine A appears to be primarily responsible for its actin-binding and severing activity, as suggested by comparative analysis with other actin-depolymerizing macrolides .

Tubulin Interaction and Heterotrimeric Complex Formation

What distinguishes Aplyronine A from other actin-targeting agents is its ability to inhibit microtubule assembly through a previously unobserved mechanism. Research has revealed that Aplyronine A:

  • Forms a 1:1:1 heterotrimeric complex with actin and tubulin

  • Synergistically binds to tubulin in association with actin

  • Inhibits tubulin polymerization through this complex formation

  • Disrupts spindle formation and mitosis at picomolar concentrations (100 pM)

  • Affects microtubule assembly at concentrations much lower than needed for actin cytoskeleton disassembly

This unprecedented protein-protein interaction (PPI) induction between actin and tubulin represents a novel mechanism of action among anticancer agents .

Structure-Activity Relationships

Structure-activity relationship studies have provided crucial insights into the molecular basis of Aplyronine A's potent biological activities. These studies have identified key structural elements essential for its cytotoxicity and protein-binding properties.

Hybrid Compound Studies

To further explore structure-activity relationships, hybrid compounds combining elements of Aplyronine A with other actin-targeting natural products have been synthesized and evaluated. A notable example is the Aplyronine A-Mycalolide B hybrid:

These results further support the hypothesis that Aplyronine A's exceptional cytotoxicity stems from its unique ability to induce protein-protein interactions between actin and tubulin, rather than from actin depolymerization alone .

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